(3-Glycidoxypropyl)trimethoxysilane
Overview
Description
GPTMS is a bifunctional organosilane with three methoxy groups on one side and an epoxy ring on the other . The methoxy groups bind well with glass substrates creating a 3D matrix . The epoxy group is reactive with amides, alcohols, thiols, and acids . It is used in the production of carbon steel and its pre-treatment favors the dry and wet adhesion of epoxy coating .
Synthesis Analysis
GPTMS is synthesized using various methods. A unique multistep non-hydrolytic/hydrolytic synthesis yielded hybrid organic-inorganic compounds generated from GPTMS . Titanium (IV) chloride was used to catalyze the epoxy ring opening in the organically modified alkoxide .Molecular Structure Analysis
The molecular structure of GPTMS consists of a glycidoxy group and three methoxy groups attached to a propyl chain . The empirical formula is C9H20O5Si and the molecular weight is 236.34 .Chemical Reactions Analysis
The attachment of GPTMS to polymers in aqueous conditions is hypothesized to occur by opening of the epoxide ring by nucleophiles on the polymer chain .Physical And Chemical Properties Analysis
GPTMS has a boiling point of 120 °C/2 mmHg (lit.) and a density of 1.07 g/mL at 25 °C (lit.) . It is highly reactive in water and can be used as a linking agent between the surface of the silica and the polymeric matrix .Scientific Research Applications
Synthesis of Hybrid Materials : GPTMS is used for synthesizing hybrid organic−inorganic materials. A novel multistep nonhydrolytic/hydrolytic synthesis using titanium(IV) chloride has been developed for this purpose. The resulting materials show potential for various applications due to their unique properties (Innocenzi et al., 2001).
Kinetic Studies in Sol-Gel Reactions : The base-catalyzed sol–gel reaction kinetics of GPTMS in combination with other organo-(alkoxy)silanes have been explored using FT-Raman spectroscopy. This research is crucial for understanding the synthesis of hybrid polymers (Riegel et al., 1998).
Surface Modification and Antibacterial Properties : Studies have examined the adhesive properties of bacteria like Aeromonas hydrophila to glass surfaces modified with GPTMS. These findings are significant for developing materials with antiadhesive and antibacterial properties (Kręgiel, 2013).
Improving Epoxy Resins : GPTMS has been used as a reactive diluent for improving the dielectric and thermal performance of epoxy resins. This application is important in the field of polymer science and materials engineering (Zheng et al., 2008).
Crosslinking in Polysaccharide Microparticles : GPTMS is used in the crosslinking of polysaccharide microparticles. The resulting materials have varied porosities and potential biomedical applications (Mocanu et al., 2007).
Nanomechanical Properties in Polyimide Coatings : The impact of GPTMS-derived silsesquioxane on the nanomechanical properties of polyimide coatings has been studied, particularly after exposure to atomic oxygen. This research is relevant for materials used in extreme environments (Zhang et al., 2011).
Safety And Hazards
Future Directions
GPTMS is a useful organofunctional trialkoxysilane precursor for the development of wearable sensors . Sensor films based on GPTMS-dye have been developed and studied . It is also used to prepare epoxy-functionalized silica nanoparticles, which gives a reactive surface for one-step and high-density protein immobilization .
properties
IUPAC Name |
trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O5Si/c1-10-15(11-2,12-3)6-4-5-13-7-9-8-14-9/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSIOYPQMFLKFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCOCC1CO1)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56325-93-0 | |
Record name | Glycidoxypropyltrimethoxysilane homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56325-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5027489 | |
Record name | Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane | |
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Molecular Weight |
236.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Liquid, Liquid; [eChemPortal: SIDSUNEP] Clear colorless liquid; [MSDSonline] | |
Record name | Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]- | |
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Record name | Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]-, hydrolyzed | |
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Record name | gamma-Glycidoxypropyltrimethoxysilane | |
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Vapor Pressure |
0.002 [mmHg] | |
Record name | gamma-Glycidoxypropyltrimethoxysilane | |
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Product Name |
(3-Glycidoxypropyl)trimethoxysilane | |
CAS RN |
2530-83-8, 25704-87-4, 68611-45-0, 233765-90-7, 56325-93-0 | |
Record name | Glycidoxypropyltrimethoxysilane | |
Source | CAS Common Chemistry | |
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Record name | gamma-Glycidoxypropyltrimethoxysilane | |
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Record name | ((2,3-Epoxypropoxy)propyl)trimethoxysilane | |
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Record name | Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]- | |
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Record name | Oxirane, 2-[[3-(trimethoxysilyl)propoxy]methyl]-, hydrolyzed | |
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Record name | Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane | |
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Record name | [3-(2,3-epoxypropoxy)propyl]trimethoxysilane | |
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Record name | [(2,3-epoxypropoxy)propyl]trimethoxysilane | |
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Record name | 3-Glycidyloxypropyltrimethoxysilane | |
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Record name | Glycidylpropyltrimethoxysilane homopol.~ | |
Source | European Chemicals Agency (ECHA) | |
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Record name | (3-GLYCIDOXYPROPYL)TRIMETHOXYSILANE | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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